molecular formula C19H12FNO B2610273 (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile CAS No. 1351360-46-7

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile

Cat. No.: B2610273
CAS No.: 1351360-46-7
M. Wt: 289.309
InChI Key: DSVOLLQJZJADNS-FOWTUZBSSA-N
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Description

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a phenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenyl halide and a furan derivative.

    Formation of the phenylacrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the nitrile group play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(5-(4-chlorophenyl)furan-2-yl)-2-phenylacrylonitrile
  • (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-phenylacrylonitrile
  • (Z)-3-(5-(4-methylphenyl)furan-2-yl)-2-phenylacrylonitrile

Uniqueness

Compared to its analogs, (Z)-3-(5-(4-fluorophenyl)furan-2-yl)-2-phenylacrylonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-3-[5-(4-fluorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO/c20-17-8-6-15(7-9-17)19-11-10-18(22-19)12-16(13-21)14-4-2-1-3-5-14/h1-12H/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVOLLQJZJADNS-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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